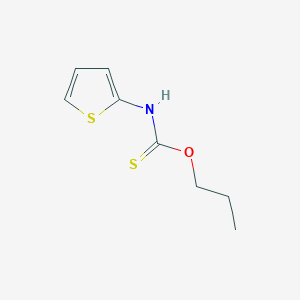![molecular formula C20H18N2O B14590194 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61075-26-1](/img/structure/B14590194.png)
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with phenyl and phenoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves the reaction of 2-(2-Methylprop-2-en-1-yl)phenol with 6-phenylpyridazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets. The phenoxy and pyridazine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- 2-Methyl-3-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine stands out due to its unique combination of phenoxy and pyridazine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61075-26-1 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[2-(2-methylprop-2-enyl)phenoxy]-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-15(2)14-17-10-6-7-11-19(17)23-20-13-12-18(21-22-20)16-8-4-3-5-9-16/h3-13H,1,14H2,2H3 |
InChI Key |
IRNOZDTVHRMVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)




![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)



